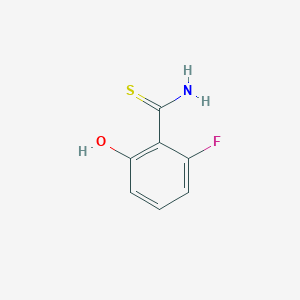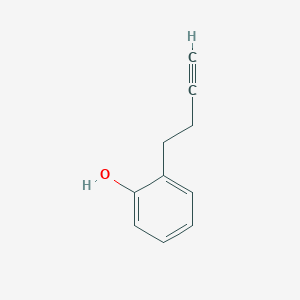
2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H19ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl chloride functional group (-SO2Cl) attached to an ethane chain that is further substituted with a 3,5-dimethylcyclohexyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 3,5-dimethylcyclohexanol with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3,5-Dimethylcyclohexanol+Ethanesulfonyl chlorideBase2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant feed rates, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF is used under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonate esters, or sulfonate thioesters.
Hydrolysis: Corresponding sulfonic acid.
Reduction: Corresponding sulfonyl hydride.
科学的研究の応用
2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion and formation of a new covalent bond. This mechanism is common in nucleophilic substitution reactions involving sulfonyl chlorides.
類似化合物との比較
Similar Compounds
2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride: Similar structure but with a different substitution pattern on the cyclohexyl ring.
2-((3,5-Dimethylphenyl)oxy)ethane-1-sulfonyl chloride: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
Uniqueness
2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride is unique due to its specific substitution pattern on the cyclohexyl ring, which can influence its reactivity and the properties of the resulting products. The presence of the 3,5-dimethyl groups can provide steric hindrance, affecting the compound’s behavior in chemical reactions compared to its analogs.
特性
分子式 |
C10H19ClO3S |
|---|---|
分子量 |
254.77 g/mol |
IUPAC名 |
2-(3,5-dimethylcyclohexyl)oxyethanesulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-8-5-9(2)7-10(6-8)14-3-4-15(11,12)13/h8-10H,3-7H2,1-2H3 |
InChIキー |
QRNPZJRYQKZIMT-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(C1)OCCS(=O)(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride](/img/structure/B13619563.png)




